molecular formula C7H9NO B130334 1-Prop-1-en-2-yl-2H-pyrrol-3-one CAS No. 150907-29-2

1-Prop-1-en-2-yl-2H-pyrrol-3-one

Cat. No.: B130334
CAS No.: 150907-29-2
M. Wt: 123.15 g/mol
InChI Key: VUQVCEDWMXNCQU-UHFFFAOYSA-N
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Description

1-Prop-1-en-2-yl-2H-pyrrol-3-one is a chemical compound based on the pyrrole heterocycle, a five-membered aromatic ring structure. Pyrrole and its derivatives are fundamental scaffolds in medicinal chemistry and organic synthesis, found in numerous natural products and pharmaceuticals with a broad spectrum of biological activities . These compounds are known to exhibit antibacterial, antifungal, anti-inflammatory, and anticancer properties, making them valuable templates for developing new therapeutic agents . Researchers utilize such pyrrole derivatives as key intermediates in synthesizing more complex molecules. For instance, pyrroles can be synthesized through Van Leusen [3+2] cycloaddition reactions using tosylmethyl isocyanides (TosMICs) and electron-deficient alkenes, highlighting their utility in constructing diverse heterocyclic libraries . The specific research applications and mechanism of action for this compound will be determined by its unique substitution pattern. As a general class, the bioactivity of pyrrole derivatives often involves enzyme inhibition or interaction with biological targets via their aromatic and electron-rich system . This product is intended for laboratory research purposes only. This compound is not intended for diagnostic, therapeutic, or any human use.

Properties

CAS No.

150907-29-2

Molecular Formula

C7H9NO

Molecular Weight

123.15 g/mol

IUPAC Name

1-prop-1-en-2-yl-2H-pyrrol-3-one

InChI

InChI=1S/C7H9NO/c1-6(2)8-4-3-7(9)5-8/h3-4H,1,5H2,2H3

InChI Key

VUQVCEDWMXNCQU-UHFFFAOYSA-N

SMILES

CC(=C)N1CC(=O)C=C1

Canonical SMILES

CC(=C)N1CC(=O)C=C1

Synonyms

3H-Pyrrol-3-one,1,2-dihydro-1-(1-methylethenyl)-(9CI)

Origin of Product

United States

Scientific Research Applications

Pharmaceutical Applications

  • Drug Discovery :
    • 1-Prop-1-en-2-yl-2H-pyrrol-3-one serves as a lead compound in drug discovery, particularly in oncology. Its biological activities suggest potential therapeutic applications against cancer .
    • Studies have indicated that derivatives of this compound exhibit anti-inflammatory properties by modulating neutrophil activity, which is crucial for developing treatments for inflammatory diseases .
  • Biological Activity :
    • The compound has demonstrated significant biological activities, including anti-tumor effects. For instance, alkaloids derived from marine fungi containing similar structural motifs have shown promising results in inhibiting tumor growth .
    • Interaction studies reveal its binding affinity to various biological targets, which is essential for optimizing therapeutic efficacy .

Synthetic Applications

  • Synthesis of Derivatives :
    • Several synthetic pathways have been developed for this compound, highlighting its versatility in medicinal chemistry. These methods include reactions with polyfunctionalized pyrroles and other nitrogen-containing compounds .
    • The ability to synthesize derivatives with modified substituents allows researchers to explore structure-activity relationships (SAR) that can lead to more effective drugs.
  • Comparative Studies :
    • Comparative analysis with structurally similar compounds such as 3-acetylpyrrole and 5-methylpyrrole shows how variations in substituents can significantly influence chemical behavior and biological activity .

Case Study 1: Anti-inflammatory Properties

A study evaluated various derivatives of this compound for their ability to inhibit neutrophilic production of superoxide anions and elastase secretion. Results indicated that certain substitutions enhanced anti-inflammatory potency significantly, demonstrating the compound's potential in treating inflammatory conditions .

Case Study 2: Anti-tumor Activity

Research on alkaloids derived from marine fungi showed that compounds with similar structures exhibited notable anti-tumor effects. This suggests that this compound could be further investigated for its potential as an anti-cancer agent .

Comparison Table of Related Compounds

Compound NameStructure FeaturesUnique Properties
1H-PyrroleSimple five-membered ringBasic structure without substituents
3-AcetylpyrroleAcetyl group at position 3Increased lipophilicity, potential for drug development
4-MethylpyridineMethyl substitution on pyridine ringDifferent electronic properties affecting reactivity
5-MethylpyrroleMethyl group on position 5Alters biological activity compared to unsubstituted pyrrole

Comparison with Similar Compounds

The following analysis compares 1-prop-1-en-2-yl-2H-pyrrol-3-one with structurally analogous compounds, focusing on synthesis, physical properties, chemical reactivity, and applications.

Structural and Substituent Variations
  • This compound : Features an allyl (propenyl) group at the 1-position of the pyrrolone ring.
  • 3-Phenyl-1-(pyrrol-2-yl)prop-2-en-1-one : Substituted with a phenyl group at the 3-position and a pyrrole ring at the 1-position of the propenone chain.
  • (E)-3-(Dimethylamino)-1-(1H-pyrrol-2-yl)prop-2-en-1-one : Includes a dimethylamino group at the 3-position of the propenone chain, enhancing electron density.
  • 1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one : A dihydropyrrolone derivative with thiophene and chlorophenyl substituents, demonstrating structural diversity in this class.

Table 1: Structural Comparison

Compound Name Substituents Key Features
This compound Allyl at 1-position of pyrrolone Simple allyl substitution
3-Phenyl-1-(pyrrol-2-yl)prop-2-en-1-one Phenyl at 3-position, pyrrole at 1-position Extended conjugation
(E)-3-(Dimethylamino)-...prop-2-en-1-one Dimethylamino at 3-position, pyrrole at 1-position Electron-rich propenone chain
1-(4-Chlorophenyl)-...3H-pyrrol-3-one Thiophene, chlorophenyl, methyl groups Dihydropyrrolone with heterocycles
Physical and Crystallographic Properties
  • 3-Phenyl-1-(pyrrol-2-yl)prop-2-en-1-one : Crystallizes in a monoclinic system (space group C2/c) with lattice parameters a = 19.848 Å, b = 5.6435 Å, c = 19.325 Å, β = 101.535°. N–H···O hydrogen bonds stabilize the crystal lattice.
  • (E)-3-(Dimethylamino)...prop-2-en-1-one : Higher solubility in polar solvents due to the dimethylamino group; predicted pKa = 14.88 ± 0.50 .

Table 3: Crystallographic Data

Compound Name Crystal System Hydrogen Bonding Density (g/cm³)
3-Phenyl-1-(pyrrol-2-yl)prop-2-en-1-one Monoclinic N–H···O interactions 1.235

Q & A

Q. What are the recommended synthetic routes for 1-Prop-1-en-2-yl-2H-pyrrol-3-one, and how can reaction conditions be optimized for yield?

Methodological Answer: Synthesis of pyrrole derivatives often involves condensation reactions. For example, substituted aldehydes can react with ketones under alkaline conditions (e.g., 40% NaOH) with extended stirring (24–30 hours) to form enone systems, as demonstrated in the synthesis of 1-(4-(1H-pyrrol-1-yl)phenyl)-3-phenylprop-2-en-1-one . Optimize yield by:

  • Catalyst Screening : Test bases (e.g., NaOH, KOH) for efficiency.
  • Solvent Variation : Use polar aprotic solvents (e.g., ethanol) to enhance reactivity.
  • Temperature Control : Moderate heating (50–70°C) may accelerate reaction kinetics without promoting side reactions.
  • Purification : Employ silica gel chromatography with ethyl acetate/petroleum ether gradients for isolation .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

  • Spectroscopy :
    • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm substituent positions and stereochemistry.
    • Mass Spectrometry (MS) : High-resolution ESI-MS provides exact mass validation (e.g., m/z 410.2022 for a related pyrrolone derivative) .
  • Crystallography :
    • X-ray Diffraction : Employ SHELX software (e.g., SHELXL for refinement) to resolve crystal structures. Parameters like R-factor (<0.05) and data-to-parameter ratios (>15:1) ensure reliability .
    • Hydrogen Bond Analysis : Use graph set notation to classify interactions (e.g., N—H···O motifs) .

Q. What safety protocols should be followed when handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation; monitor airborne concentrations with real-time sensors.
  • Emergency Procedures :
    • Eye Exposure : Rinse with water for 15 minutes; remove contact lenses if present .
    • Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can SHELX software resolve structural ambiguities in X-ray crystallographic data for this compound?

Methodological Answer:

  • Refinement Strategies :
    • Use SHELXL’s restraints for bond lengths/angles in disordered regions .
    • Apply TWIN commands for twinned crystals to model overlapping lattices .
  • Validation Tools :
    • Check ADDSYM in PLATON to detect missed symmetry elements.
    • Analyze residual density maps (σmax < 0.3 eÅ3^{-3}) to identify unmodeled solvent/atoms .

Q. How can hydrogen bonding patterns in the crystal structure inform intermolecular interactions?

Methodological Answer:

  • Graph Set Analysis : Classify hydrogen bonds (e.g., R22(8)R_2^2(8)) to identify recurring motifs .
  • Thermal Ellipsoids : Evaluate anisotropic displacement parameters to assess dynamic vs. static disorder.
  • Packing Diagrams : Use Mercury or Olex2 to visualize π-π stacking or van der Waals contacts, which influence solubility and stability .

Q. How should contradictions between computational predictions and experimental data (e.g., NMR shifts) be addressed?

Methodological Answer:

  • Validation Steps :
    • DFT Calculations : Compare computed (e.g., Gaussian) and experimental 1H^1H-NMR shifts; adjust solvent models (e.g., PCM for DMSO) .
    • Statistical Analysis : Apply linear regression to quantify correlations (R2^2 > 0.95 indicates reliability).
    • Experimental Replication : Repeat syntheses under controlled conditions to rule out impurities .

Q. What strategies are used in structure-activity relationship (SAR) studies for pyrrole derivatives?

Methodological Answer:

  • Substituent Variation : Synthesize analogs with modified aryl/alkyl groups (e.g., 3-methoxybenzoyl in ) and test bioactivity .
  • Pharmacophore Mapping : Use MOE or Schrödinger to identify critical hydrogen bond acceptors (e.g., carbonyl groups) .
  • Crystallographic Data : Correlate torsional angles (e.g., C–C–C=O dihedrals) with biological potency to guide design .

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